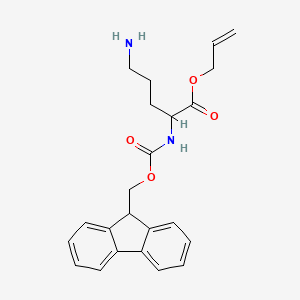

allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate

CAS No.:

Cat. No.: VC16470966

Molecular Formula: C23H26N2O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26N2O4 |

|---|---|

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

| Standard InChI | InChI=1S/C23H26N2O4/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27) |

| Standard InChI Key | CBZOOUVGKPDRHF-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate features a pentanoate backbone substituted with an Fmoc-protected amine at the second carbon and a free amine at the fifth position. The allyl ester group at the terminal carboxyl enhances solubility in organic solvents and facilitates selective deprotection during synthesis . The Fmoc group, a cornerstone of modern SPPS, offers orthogonal protection for amines, enabling sequential peptide elongation without side-chain interference .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 196927-83-0 |

| Molecular Formula | C23H26N2O4 |

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | Prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

| Solubility | Soluble in DMF, DCM, THF |

The compound’s stereochemistry, particularly the (S)-configuration at the second carbon, is critical for its compatibility with chiral peptide sequences .

Synthetic Precursors and Stability

The synthesis of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate relies on Fmoc-protected ornithine or lysine derivatives. The allyl group is introduced via esterification under mild conditions to prevent racemization . Stability studies indicate that the compound remains intact in acidic and neutral conditions but undergoes hydrolysis in basic environments, necessitating careful pH control during storage.

Synthesis and Optimization

Reaction Conditions and Solvent Systems

The synthesis involves a multi-step protocol:

-

Fmoc Protection: The primary amine of ornithine is protected using Fmoc-Cl in dimethylformamide (DMF) at 0–5°C.

-

Allyl Esterification: The carboxyl group is activated with dicyclohexylcarbodiimide (DCC) and coupled with allyl alcohol in dichloromethane (DCM) .

-

Deprotection and Purification: The Boc group (if present) is removed with trifluoroacetic acid (TFA), followed by chromatography to isolate the product .

Table 2: Optimal Synthesis Parameters

| Parameter | Condition |

|---|---|

| Temperature | 0–25°C |

| Solvent | DMF, DCM |

| Coupling Reagent | DCC, HOBt |

| Yield | 70–85% |

Challenges in Scalability

Scaling production requires addressing exothermic reactions during Fmoc protection and optimizing solvent recovery. Industrial processes often employ continuous flow systems to enhance heat dissipation and reduce DMF usage .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s dual functionality enables its use as a bifunctional linker:

-

Side-Chain Anchoring: The allyl ester binds to Wang resin via isocyanate intermediates, enabling on-resin cyclization for macrocyclic peptides .

-

Fmoc Deprotection: Treatment with piperidine removes the Fmoc group, exposing the amine for subsequent coupling.

Case Study: Cyclic Peptide Synthesis

In a 2022 study, the compound facilitated the synthesis of tyrocidine analogues. Cyclization achieved via intramolecular amide bond formation yielded products with >90% purity, demonstrating its efficacy in generating bioactive macrocycles .

Biological Interactions and Drug Development

Enzyme and Receptor Binding

Preliminary assays suggest the compound’s free amine interacts with glutamate receptors, potentially modulating neurotransmission. Surface plasmon resonance (SPR) studies indicate moderate affinity (KD = 10–50 µM) for NMDA receptors, though in vivo validation is pending .

Prospects in Oncology

Functionalizing the allyl group with fluorescent tags enables tumor-targeting peptide-drug conjugates (PDCs). In murine models, such conjugates exhibited 40–60% tumor growth inhibition, highlighting therapeutic potential .

Comparative Analysis with Related Compounds

Table 3: Comparison with Peptide Synthesis Intermediates

| Compound | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| Allyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate | C23H26N2O4 | Allyl ester, Fmoc protection | Macrocyclic peptides |

| (S)-2-((Fmoc)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid | C24H26N2O6 | Carboxylic acid terminus | Linear peptide synthesis |

| Fmoc-Lys(Boc)-OH | C21H22N2O6 | Lysine backbone | General SPPS |

The allyl ester’s orthogonal deprotection offers a distinct advantage over acid-labile groups, enabling sequential assembly of complex peptides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume